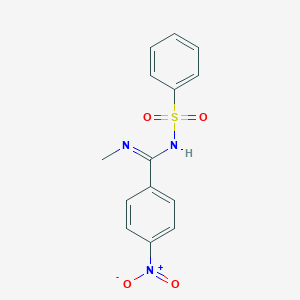

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide

Übersicht

Beschreibung

(Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of benzimidamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a benzimidamide core with a nitro group at the 4-position, a methyl group at the N-position, and a phenylsulfonyl group at the N’-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzimidamide Core: The initial step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidamide core.

Introduction of the Nitro Group: The nitro group is introduced at the 4-position through nitration using a mixture of concentrated nitric acid and sulfuric acid.

Methylation: The N-position is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of (Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

General Reactivity Profile

The compound (Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide features three reactive centers:

-

Nitro group (electron-withdrawing, directs electrophilic substitution).

-

Sulfonamide moiety (potential directing group for metal-catalyzed reactions).

-

Benzimidamide core (enables cyclization and nucleophilic attack).

Key reaction pathways inferred from structural analogs and mechanistic studies include C–H activation , radical-mediated transformations , and cyclization .

Metal-Catalyzed C–H Functionalization

Rhodium(III) and copper(II) catalysts enable regioselective C–H bond activation at the ortho position relative to the nitro group.

Mechanistic Insight : The sulfonamide directs Rh(III) to form a five-membered metallacycle intermediate, enabling subsequent coupling with disulfides or alkenes .

Photocatalytic Radical Reactions

Under blue LED irradiation, the nitro group participates in proton-coupled electron transfer (PCET) to generate aryl radicals.

Limitation : Steric hindrance from the N-methyl group reduces yields in intermolecular reactions .

Nitro Group Reduction and Functionalization

The nitro group is reduced to an amine under catalytic hydrogenation, enabling downstream derivatization.

Sulfonamide Reactivity

The phenylsulfonyl group undergoes nucleophilic substitution under basic conditions.

Caution : Strong bases may lead to decomposition of the benzimidamide core .

Comparative Reactivity Table

Key Research Findings

-

Regioselectivity : The nitro group directs meta-functionalization in Rh-catalyzed C–H activation, while the sulfonamide favors ortho selectivity .

-

Radical Stability : Photocatalytic conditions stabilize nitrenium radicals, enabling Giese additions without competing aryl–aryl coupling .

-

Synthetic Utility : Reduction of the nitro group followed by Schiff base formation provides access to bioactive imidazole analogs .

Challenges : Competing decomposition pathways under strongly acidic/basic conditions limit yields in multistep syntheses .

Wissenschaftliche Forschungsanwendungen

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide is a synthetic organic compound with a benzimidamide core, featuring a nitro group at the 4-position, a methyl group at the N-position, and a phenylsulfonyl group at the N'-position. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound may be used as a building block to create more complex molecules. It is also studied in biological research for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors. This compound is investigated for potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in drug discovery. In the industrial sector, it can be used to develop advanced materials like coatings, adhesives, and other specialty chemicals.

Chemistry

This compound acts a building block in the synthesis of complex molecules.

Biology

This compound is investigated in biological research as a potential pharmacophore. Its structural features make it a candidate for new drugs targeting specific enzymes or receptors.

Medicine

This compound is investigated for potential therapeutic uses. It may have antimicrobial, anticancer, or anti-inflammatory properties, making it of interest in drug discovery.

Industry

This compound is used to develop advanced materials in the industrial sector. Its chemical properties make it suitable for coatings, adhesives, and specialty chemicals.

Wirkmechanismus

The mechanism of action of (Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-N’-tosylbenzimidamide

- (Z)-N’-(phenylsulfonyl)benzimidamide

- (Z)-N’-(methylsulfonyl)benzimidamide

- (Z)-4-methyl-N’-tosylbenzimidamide

Uniqueness

(Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide is unique due to the presence of both a nitro group and a phenylsulfonyl group in its structure. This combination imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds. The nitro group provides a site for reduction reactions, while the phenylsulfonyl group enhances binding interactions with molecular targets.

Biologische Aktivität

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a nitro group and a phenylsulfonyl moiety. The structural formula can be represented as follows:

This configuration imparts unique reactivity and biological activity, distinguishing it from other similar compounds. The nitro group enhances electrophilicity, while the phenylsulfonyl group can facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The phenylsulfonyl group enhances binding affinity to certain enzymes or receptors, modulating their activity. This has implications for drug development targeting various diseases, including cancer and bacterial infections .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features suggest it could act as a pharmacophore for developing new cancer therapies. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit bacterial growth by targeting specific enzymes essential for bacterial survival. For instance, studies on related compounds have shown that modifications in the sulfonyl group can significantly enhance antibacterial activity .

Case Studies

- Anticancer Efficacy : A study published in 2023 evaluated the anticancer effects of various benzimidazole derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : In vitro testing revealed that the compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. Further optimization of the chemical structure could enhance its efficacy against resistant strains .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

N-(benzenesulfonyl)-N'-methyl-4-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-15-14(11-7-9-12(10-8-11)17(18)19)16-22(20,21)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZXCOOAVVQPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.